Validated Target Engagement: N-4HCS Scaffold Exhibits Nanomolar Activity Against Pfs16
This compound is a member of the N-4HCS scaffold family, which directly engages the Plasmodium falciparum Pfs16 protein. A close analog, DDD01035881, has demonstrated nanomolar activity in blocking male gamete formation, a phenotype consistent with Pfs16 genetic disruption [1]. This establishes a clear differentiation from other benzenesulfonamide chromans, such as those targeting carbonic anhydrases, which show a different inhibition profile.
| Evidence Dimension | Antimalarial activity (target engagement) |
|---|---|
| Target Compound Data | Member of N-4HCS class with demonstrated nanomolar Pfs16-dependent activity for close analogs. |
| Comparator Or Baseline | DDD01035881 (a potent N-4HCS analog) blocks microgametogenesis with nanomolar activity. |
| Quantified Difference | The N-4HCS scaffold family, including 2-bromo derivatives, targets Pfs16, a mechanism distinct from CA inhibition. No direct IC50 comparison is available against CA inhibitors, but the biological target is fundamentally different. |
| Conditions | P. falciparum male gamete formation and target identification via photo-affinity labeling and CETSA. |
Why This Matters
For procurement in antimalarial research, this compound offers a known biological target (Pfs16) and a validated phenotype, reducing target-identification risk compared to uncharacterized benzenesulfonamide chromans.
- [1] Yahiya, S.; Saunders, C. N.; Straschil, U.; Fischer, O. J.; Rueda-Zubiaurre, A.; Haase, S.; Vizcay-Barrena, G.; Jordan, S.; Hassan, S.; Delves, M. J.; Tate, E. W.; Barnard, A.; Fuchter, M. J.; Baum, J. Plasmodium falciparum protein Pfs16 is a target for transmission-blocking antimalarial drug development. Preprint available at NIST R&R Database, ID: 0783dp0g. View Source
